![molecular formula C13H14ClNO3 B2856683 Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 1008996-86-8](/img/structure/B2856683.png)
Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines and alcohols . For instance, the reaction between ethanoyl chloride and ethanol can produce esters . Similarly, the reaction between acyl chlorides and amines can produce N-substituted amides .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions due to the presence of the chloroacetyl group and the carboxylate group. For instance, acyl chlorides are known to react with alcohols to form esters and with amines to form amides .Scientific Research Applications
Synthesis and Derivative Formation
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the methyl ester, N-carboxy anhydride, and N-acetyl derivative, have been prepared and characterized through elemental analyses, NMR spectra, and optical rotation. These derivatives play a crucial role in the development of pharmaceuticals and chemicals due to their complex structures and potential biological activities (Jansa, Macháček, & Bertolasi, 2006).
Cyclization and Arylation
The cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product has been used for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, highlighting the significance of this compound in facilitating complex chemical reactions (Ture, Rubina, Rozhkov, & Kauss, 2011).
Anticancer and Antioxidant Properties
Some new tetrahydroisoquinolines bearing nitrophenyl groups have shown moderate to strong anticancer activity against specific cancer cell lines, as well as high antioxidant activity. This suggests potential applications in developing new therapeutic agents (Sayed et al., 2022).
Bioactive Compound Synthesis
The study and development of bioactive compounds, including antibiotics and compounds with potential therapeutic effects, have been facilitated by the synthesis and functionalization of tetrahydroisoquinoline derivatives. For instance, helquinoline, a tetrahydroquinoline derivative with high biological activity against bacteria and fungi, was isolated from Janibacter limosus, demonstrating the role of these compounds in discovering new antibiotics (Asolkar et al., 2004).
properties
IUPAC Name |
methyl 2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)11-6-9-4-2-3-5-10(9)8-15(11)12(16)7-14/h2-5,11H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYAEGIJBAENNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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